molecular formula C10H10N2O2 B1407245 Methyl 3-methyl-7-azaindole-6-carboxylate CAS No. 1363382-05-1

Methyl 3-methyl-7-azaindole-6-carboxylate

Cat. No.: B1407245
CAS No.: 1363382-05-1
M. Wt: 190.2 g/mol
InChI Key: HPUHPMBVQABHKY-UHFFFAOYSA-N
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Description

Methyl 3-methyl-7-azaindole-6-carboxylate is a chemical compound belonging to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-7-azaindole-6-carboxylate typically involves the reaction of 7-azaindole derivatives with methylating agents. One common method includes the use of methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction conditions often require refluxing the mixture to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-7-azaindole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 3-methyl-7-azaindole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-7-azaindole-6-carboxylate involves its interaction with molecular targets such as protein kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition leads to the disruption of signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-7-azaindole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor and its potential anticancer properties make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-5-11-9-7(6)3-4-8(12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUHPMBVQABHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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